molecular formula C25H28N6O2 B2478612 8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 879070-77-6

8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2478612
CAS No.: 879070-77-6
M. Wt: 444.539
InChI Key: DFNHSTTXZGADBD-UHFFFAOYSA-N
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Description

8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzhydryl-piperazine moiety attached to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the benzhydryl-piperazine derivative. This can be achieved by reacting benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Attachment to the Purine Core: The benzhydryl-piperazine derivative is then reacted with a purine derivative, such as 7-ethyl-3-methylxanthine, under appropriate conditions to form the final compound. This step may require the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the purine core or piperazine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride for chlorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Benzhydryl-piperazin-1-yl)-7-ethyl-3-methyl-3,7-dihydro-purine-2,6-dione stands out due to its unique combination of a benzhydryl-piperazine moiety with a purine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(4-benzhydrylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-3-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-16-14-29(15-17-30)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,3,14-17H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNHSTTXZGADBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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